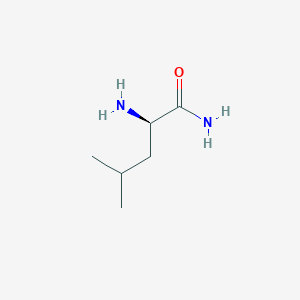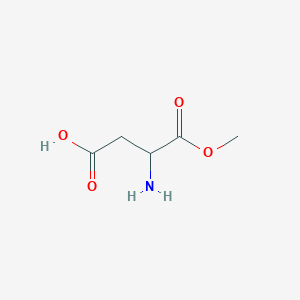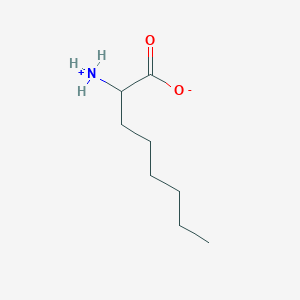
Chlorhydrate de D-alanine bêta-naphtylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine beta-naphthylamide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of CH3CH(NH2)CONHC10H7·HCl . It is used as a substrate to treat Listeria in the hydrolysis test to compare methods for the identification of Listeria species .
Molecular Structure Analysis
The molecular structure of D-Alanine beta-naphthylamide hydrochloride is represented by the linear formula CH3CH(NH2)CONHC10H7·HCl . It has a molecular weight of 250.72 .
Physical And Chemical Properties Analysis
D-Alanine beta-naphthylamide hydrochloride is a powder form substance . It has a molecular weight of 250.72 . It’s soluble in ethanol . The melting point is 258-260°C (dec.) (lit.) .
Applications De Recherche Scientifique
Dispositifs organiques électroluminescents (OLED)
Les dérivés du chlorhydrate de D-alanine bêta-naphtylamide ont des applications potentielles dans les OLED, qui sont utilisés dans les écrans plats couleur et l'éclairage à semi-conducteurs écologique en raison de leurs propriétés d'émission de lumière efficaces .
Milieux actifs laser
Ces dérivés peuvent être utilisés comme milieux actifs laser, contribuant au développement de la technologie laser en agissant comme un milieu qui émet de la lumière par le processus d'amplification optique .
Commutateurs de fluorescence
En recherche scientifique, les commutateurs de fluorescence sont importants pour contrôler l'émission de lumière, et les dérivés de la bêta-naphtylamide peuvent jouer un rôle dans ce domaine en agissant comme des marqueurs fluorescents commutables .
Marqueurs fluorescents en biologie
Les dérivés de la bêta-naphtylamide sont utilisés comme marqueurs fluorescents en recherche biologique pour l'imagerie et le suivi de divers processus biologiques en raison de leur forte émission fluorescente lors de l'irradiation .
Capteurs de transfert d'électrons photoinduits
Ces composés peuvent servir de capteurs de transfert d'électrons photoinduits, qui sont utiles pour détecter les changements dans l'environnement ou la présence de molécules spécifiques par le biais de mécanismes de transfert d'électrons déclenchés par la lumière .
Sondes ioniques
En tant que sondes ioniques, les dérivés du this compound peuvent être utilisés pour détecter et mesurer la concentration d'ions dans une solution, ce qui est crucial dans divers domaines tels que la chimie, la biologie et la science environnementale .
Safety and Hazards
Mécanisme D'action
Target of Action
D-Alanine beta-naphthylamide hydrochloride primarily targets alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . AAP is an enzyme that catalyzes the removal of an amino acid from the amino terminus of a protein or peptide. APN, also known as aminopeptidase N, is a type of enzyme that can cleave amino acids from a peptide .
Mode of Action
The compound acts as a substrate for these enzymes . It interacts with the active sites of AAP and APN, allowing the enzymes to catalyze their respective reactions . The interaction leads to the hydrolysis of the compound, which can be detected by simple chromogenic reactions .
Biochemical Pathways
The hydrolysis of D-Alanine beta-naphthylamide hydrochloride by AAP and APN is part of the broader protein degradation pathway . This pathway is crucial for maintaining the balance of proteins in the body, removing damaged proteins, and regulating various biological processes.
Pharmacokinetics
As a small molecule with a molecular weight of 25073 , it is likely to have good bioavailability.
Result of Action
The hydrolysis of D-Alanine beta-naphthylamide hydrochloride by AAP and APN results in the breakdown of the compound into smaller molecules . This process can be used to measure the activity of these enzymes in various biological samples .
Action Environment
The action of D-Alanine beta-naphthylamide hydrochloride is influenced by various environmental factors. For instance, the activity of the enzymes it targets can be affected by changes in pH and temperature. Moreover, the compound’s stability may be influenced by storage conditions. It is recommended to store the compound at 2-8°C .
Propriétés
IUPAC Name |
(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRRMRLNYQNOZ-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201984-32-9 |
Source


|
| Record name | 201984-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














